4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C13H20F3N5O3S and its molecular weight is 383.39. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 2034418-13-6) is a synthetic organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20F3N5O3S
- Molecular Weight : 383.39 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Biological Targets
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, which are crucial in cell signaling and regulation of cellular functions.
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in treating infections .
Antimicrobial Properties
Recent studies indicate that derivatives of triazoles possess significant antimicrobial properties. For example:
- A related triazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Mycobacterium tuberculosis, indicating strong activity against resistant strains .
Antitumor Activity
Research has also suggested that triazole derivatives can inhibit tumor growth by targeting pathways involved in cancer progression:
- In vitro studies show that similar compounds can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to our target compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as effective antimicrobial agents .
Case Study 2: Antitumor Activity
In a preclinical trial, a derivative of the triazole class was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O3S/c1-18-11(13(14,15)16)17-21(12(18)22)10-4-8-20(9-5-10)25(23,24)19-6-2-3-7-19/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVYMUNZQPJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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